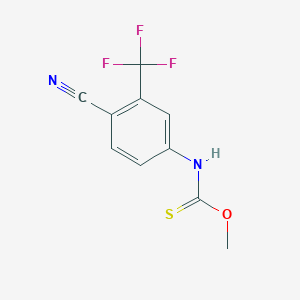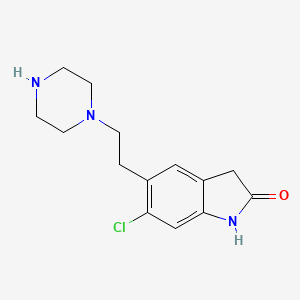
6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮
描述
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C14H18ClN3O . It falls under the category of amines, aromatics, heterocycles, and intermediates . It is also known as an in-house impurity of ziprasidone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H18ClN3O . This indicates that it contains 14 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is 279.77 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.科学研究应用
合成与药物应用
6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮,也称为齐拉西酮,主要合成用于抗精神病药物。Poornach 等人(2010 年)的研究重点介绍了使用商品可行试剂制备齐拉西酮的有效方法,具有良好的收率和质量 (Thatipalli Poornach 等人,2010 年)。此外,Yi 等人(2010 年)提供了齐拉西酮合成过程的见解,强调了产品的总体收率和结构确认 (W. Yi 等人,2010 年)。
代谢和诱变研究
Chen 等人(2006 年)的一项研究调查了与 6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮相关的含哌嗪并唑基序的化合物的诱变性和代谢。他们发现大鼠肝微粒体中的代谢在诱变中起关键作用,表明了解药物开发中的代谢途径非常重要 (Hao Chen 等人,2006 年)。
抗菌活性
在抗菌研究领域,Xin 等人(1993 年)合成了 6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮的衍生物,并测试了它们的体外抗菌活性。这项研究指出了除了作为精神药物的主要用途之外的潜在应用 (T. Xin 等人,1993 年)。
认知障碍治疗
Nirogi 等人(2016 年)合成了该化合物的衍生物作为 5-HT6 受体配体,表明在治疗认知障碍方面具有潜在应用。这项研究展示了该化合物在解决各种神经系统疾病方面的多功能性 (R. Nirogi 等人,2016 年)。
抗增殖和遗传毒性研究
Meti 等人(2016 年)对 6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮的衍生物进行了抗增殖和遗传毒性研究。他们发现某些癌细胞系中显着抑制生长,突出了其在癌症研究中的潜力 (G. Meti 等人,2016 年)。
神经应用
Das 等人(2015 年)对 N(6)-(2-(4-(1H-吲哚-5-基)哌嗪-1-基)乙基)-N(6)-丙基-4,5,6,7-四氢苯并[d]噻唑-2,6-二胺类似物(在结构上与 6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮相关)的研究导致了 D2 和 D3 受体的强效激动剂的开发。这对帕金森病治疗有影响,展示了这些化合物在神经保护策略中的潜力 (Banibrata Das 等人,2015 年)。
肾上腺素受体拮抗剂开发
在肾上腺素受体拮抗剂开发领域,Barlocco 等人(1999 年)合成了具有三环吡咯二并吡啶二嗪骨架的新型化合物,其中一种包括 6-氯-5-(2-哌嗪-1-基乙基)-1,3-二氢吲哚-2-酮的衍生物。这些化合物在 α1-肾上腺素能受体结合研究中显示出高效力,突出了另一种潜在的治疗应用 (D. Barlocco 等人,1999 年)。
未来方向
作用机制
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Detailed studies at the molecular and cellular level are needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化分析
Biochemical Properties
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to target enzymes or receptors can lead to changes in their conformation and activity, ultimately influencing downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly, affecting the overall health and function of the animal models .
Metabolic Pathways
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with its target biomolecules and its overall efficacy .
属性
IUPAC Name |
6-chloro-5-(2-piperazin-1-ylethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-9-13-11(8-14(19)17-13)7-10(12)1-4-18-5-2-16-3-6-18/h7,9,16H,1-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNIWWGUWKFGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(C=C3C(=C2)CC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188797-79-7 | |
| Record name | 6-Chloro-5-(2-piperazin-1-ylethyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-5-(2-PIPERAZIN-1-YLETHYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8Q2SF4XUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



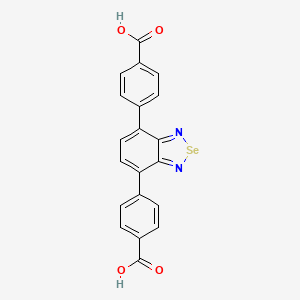
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)
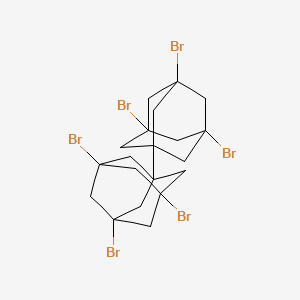

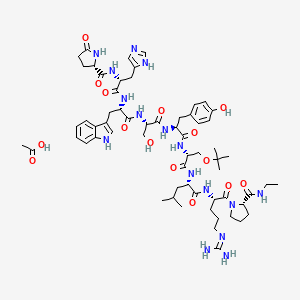

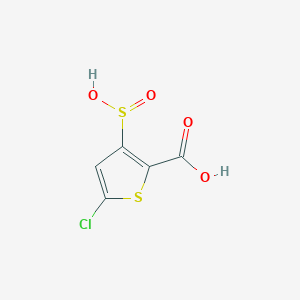
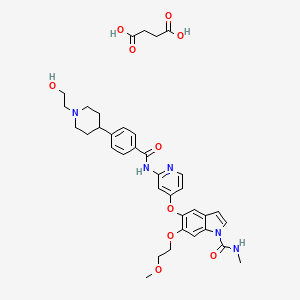

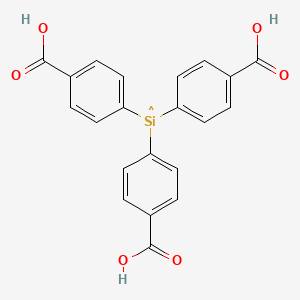
![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)
